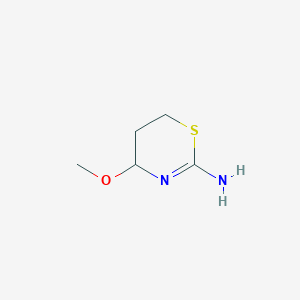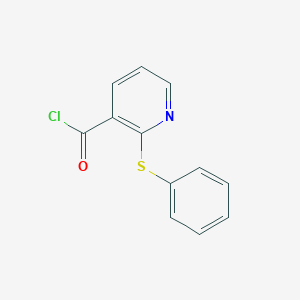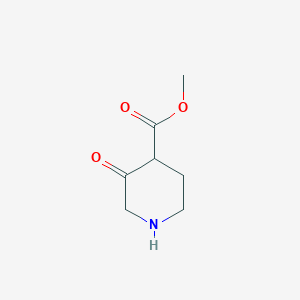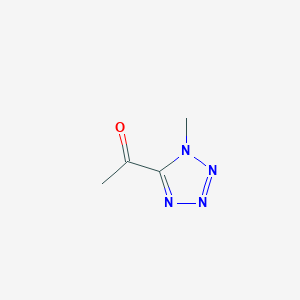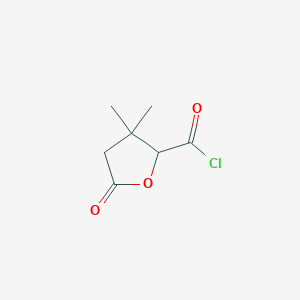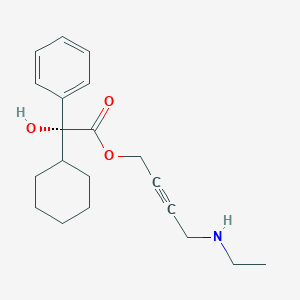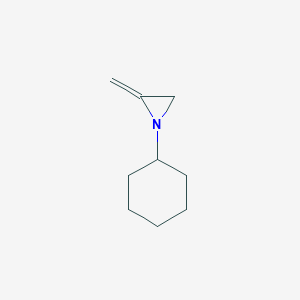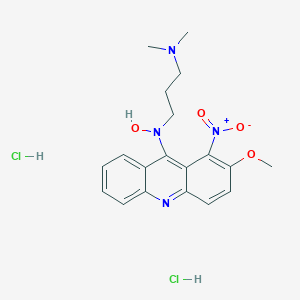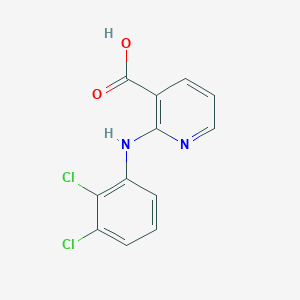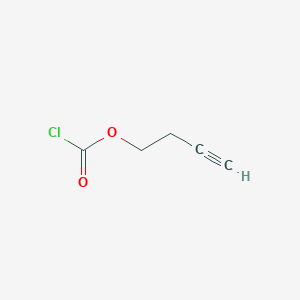![molecular formula C12H15NO B065120 ACETAMIDE,N-[1-BENZYL-2-ALLYL]- CAS No. 184365-66-0](/img/structure/B65120.png)
ACETAMIDE,N-[1-BENZYL-2-ALLYL]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenyl-3-buten-2-yl)acetamide is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-phenyl-3-buten-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-3-buten-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenyl-3-buten-2-amine with acetic anhydride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(1-Phenyl-3-buten-2-yl)acetamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-3-buten-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylbutanoic acid, while reduction could produce phenylbutanol.
Scientific Research Applications
N-(1-Phenyl-3-buten-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-3-buten-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler derivative of acetamide with a phenyl group attached to the nitrogen atom.
N-(1-Phenyl-2-propyl)acetamide: A similar compound with a different alkyl chain length.
N-(1-Phenyl-3-buten-2-yl)benzamide: A derivative where the acetamide group is replaced with a benzamide group.
Uniqueness
N-(1-Phenyl-3-buten-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
184365-66-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(1-phenylbut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-12(13-10(2)14)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3,(H,13,14) |
InChI Key |
GMYNWLHHAQXZAI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=C |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=C |
Synonyms |
Acetamide, N-[1-(phenylmethyl)-2-propenyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


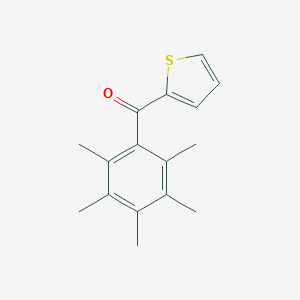
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)
